1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include various organometallic compounds, acids, and bases, under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
- 2-[(4-tert-butylphenyl)-5-(4-biphenyl)]-1,2-oxazole
Uniqueness
1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C27H26N2O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H26N2O4/c1-6-16-7-12-20-19(14-16)24(30)22-23(17-8-10-18(11-9-17)27(3,4)5)29(26(31)25(22)32-20)21-13-15(2)33-28-21/h7-14,23H,6H2,1-5H3 |
InChI Key |
GCACRAZBSNGVLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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